molecular formula C9H13BrClN B14039120 (2R)-1-(3-bromophenyl)propan-2-amine hydrochloride

(2R)-1-(3-bromophenyl)propan-2-amine hydrochloride

Katalognummer: B14039120
Molekulargewicht: 250.56 g/mol
InChI-Schlüssel: KMTKDPOKDRPBLF-OGFXRTJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-(3-bromophenyl)propan-2-amine hydrochloride is a chiral amine compound with a bromine atom attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(3-bromophenyl)propan-2-amine hydrochloride typically involves the reaction of (2R)-1-(3-bromophenyl)propan-2-amine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-(3-bromophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to remove the bromine atom or to alter the amine group.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2R)-1-(3-bromophenyl)propan-2-amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-1-(3-bromophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R)-1-(3-chlorophenyl)propan-2-amine hydrochloride
  • (2R)-1-(3-fluorophenyl)propan-2-amine hydrochloride
  • (2R)-1-(3-iodophenyl)propan-2-amine hydrochloride

Uniqueness

(2R)-1-(3-bromophenyl)propan-2-amine hydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. Compared to its analogs with different halogen atoms, the bromine-containing compound may exhibit distinct reactivity patterns and biological activities.

Eigenschaften

Molekularformel

C9H13BrClN

Molekulargewicht

250.56 g/mol

IUPAC-Name

(2R)-1-(3-bromophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H12BrN.ClH/c1-7(11)5-8-3-2-4-9(10)6-8;/h2-4,6-7H,5,11H2,1H3;1H/t7-;/m1./s1

InChI-Schlüssel

KMTKDPOKDRPBLF-OGFXRTJISA-N

Isomerische SMILES

C[C@H](CC1=CC(=CC=C1)Br)N.Cl

Kanonische SMILES

CC(CC1=CC(=CC=C1)Br)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.